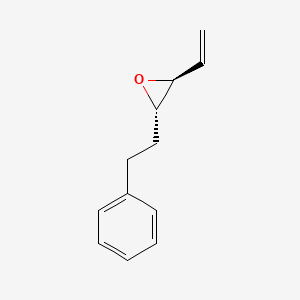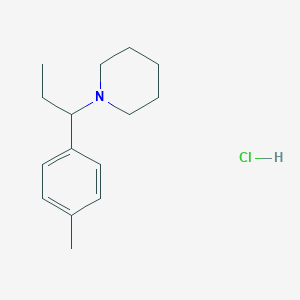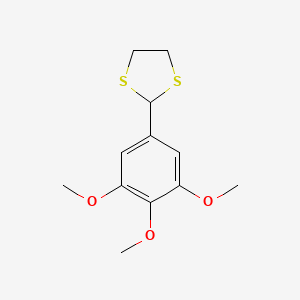![molecular formula C11H22O6 B14467242 acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol CAS No. 67488-75-9](/img/structure/B14467242.png)
acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is a complex organic compound with a unique structure. It consists of a cyclopropyl ring substituted with hydroxymethyl and dimethyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropyl ring.
Hydroxymethylation: Introduction of the hydroxymethyl group through reactions with formaldehyde or other hydroxymethylating agents.
Dimethylation: Addition of methyl groups using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: For large-scale production, continuous flow reactors ensure consistent product quality and efficient use of resources.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation or other substitution reactions at the cyclopropyl ring using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropyl derivatives.
Applications De Recherche Scientifique
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Modulating enzyme activity through covalent or non-covalent interactions.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanol: A simpler analog with a hydroxymethyl group attached to a cyclopropyl ring.
Dimethylcyclopropane: Lacks the hydroxymethyl group but shares the cyclopropyl and dimethyl structure.
Uniqueness
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
67488-75-9 |
|---|---|
Formule moléculaire |
C11H22O6 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-7(2)5(3-8)6(7)4-9;2*1-2(3)4/h5-6,8-9H,3-4H2,1-2H3;2*1H3,(H,3,4)/t5-,6+;; |
Clé InChI |
DCVSBKWZCGFEDJ-RUTFAPCESA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.CC1([C@@H]([C@@H]1CO)CO)C |
SMILES canonique |
CC(=O)O.CC(=O)O.CC1(C(C1CO)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


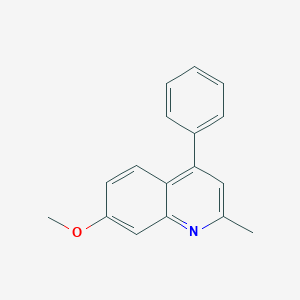
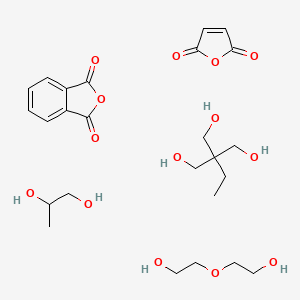
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
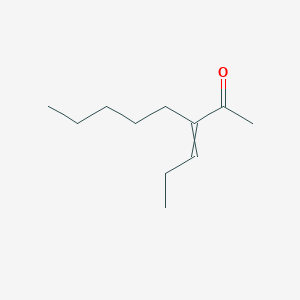
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)
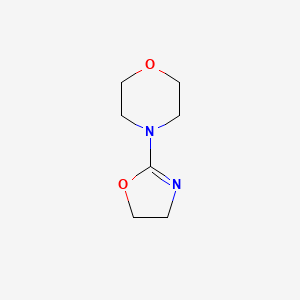
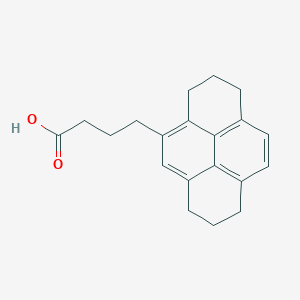

![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
